(S)-2,2',3,3'-Tetrahydro-6,6'-bis[4-(trifluoromethyl)phenyl]-1,1'-spirobi[1H-indene]-7,7'-diol
Overview
Description
(S)-2,2’,3,3’-Tetrahydro-6,6’-bis[4-(trifluoromethyl)phenyl]-1,1’-spirobi[1H-indene]-7,7’-diol is a complex organic compound featuring a spirobiindene core with two trifluoromethylphenyl groups and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’,3,3’-Tetrahydro-6,6’-bis[4-(trifluoromethyl)phenyl]-1,1’-spirobi[1H-indene]-7,7’-diol typically involves multiple steps, starting from commercially available precursors. One common approach is the radical trifluoromethylation of indene derivatives, followed by a series of functional group transformations to introduce the hydroxyl groups and achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(S)-2,2’,3,3’-Tetrahydro-6,6’-bis[4-(trifluoromethyl)phenyl]-1,1’-spirobi[1H-indene]-7,7’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the spirobiindene core or the trifluoromethylphenyl groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
(S)-2,2’,3,3’-Tetrahydro-6,6’-bis[4-(trifluoromethyl)phenyl]-1,1’-spirobi[1H-indene]-7,7’-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2,2’,3,3’-Tetrahydro-6,6’-bis[4-(trifluoromethyl)phenyl]-1,1’-spirobi[1H-indene]-7,7’-diol involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and membranes. This can lead to modulation of enzyme activity, disruption of cellular processes, and induction of specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the spirobiindene core.
Trifluoromethyl ketones: Contain the trifluoromethyl group and are used in various synthetic applications.
Indole derivatives: Have a similar core structure but different functional groups and properties.
Uniqueness
(S)-2,2’,3,3’-Tetrahydro-6,6’-bis[4-(trifluoromethyl)phenyl]-1,1’-spirobi[1H-indene]-7,7’-diol is unique due to its combination of the spirobiindene core and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5,5'-bis[4-(trifluoromethyl)phenyl]-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22F6O2/c32-30(33,34)21-7-1-17(2-8-21)23-11-5-19-13-15-29(25(19)27(23)38)16-14-20-6-12-24(28(39)26(20)29)18-3-9-22(10-4-18)31(35,36)37/h1-12,38-39H,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYODDMGKGRQHHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=C(C=C3)C4=CC=C(C=C4)C(F)(F)F)O)C5=C1C=CC(=C5O)C6=CC=C(C=C6)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22F6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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